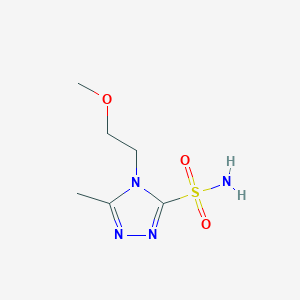

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide

Description

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group, a methyl group, and a sulfonamide group attached to the triazole ring

Properties

IUPAC Name |

4-(2-methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3S/c1-5-8-9-6(14(7,11)12)10(5)3-4-13-2/h3-4H2,1-2H3,(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBZCXFVYTWDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CCOC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(2-methoxyethyl)-5-methyl-1,2,4-triazole with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, safety, and environmental compliance. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

The compound has been studied for its enzyme inhibition capabilities, particularly due to the sulfonamide group, which can form hydrogen bonds with enzyme active sites. This mechanism can inhibit enzyme functions critical to various biological processes. The triazole ring may also interact with different biological pathways, suggesting a multifaceted role in therapeutic applications.

Antimicrobial Properties

Research indicates that triazole derivatives, including 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide, exhibit significant antimicrobial activity . Several studies have highlighted the effectiveness of triazoles against various bacterial strains and fungi:

- Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for related triazole compounds have demonstrated strong antibacterial properties, often comparable to established antibiotics .

- Antifungal Activity : Triazoles are also recognized for their antifungal properties, making them suitable candidates for treating fungal infections. Compounds similar to this compound have been effective against common fungal pathogens .

Pharmacological Applications

The pharmacological potential of this compound extends beyond antimicrobial activity:

- Anticancer Research : Triazoles have been investigated for their anticancer properties. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation is a promising area of research .

- Antiviral Activity : Some studies suggest that triazole derivatives may possess antiviral properties as well. Their ability to interfere with viral replication mechanisms makes them candidates for further exploration in antiviral drug development .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4-(2-methoxyethyl)-5-methyl-1,2,4-triazole with a sulfonyl chloride in the presence of a base like triethylamine. This process is generally conducted in organic solvents such as dichloromethane at low temperatures to optimize yield and purity.

In industrial applications, similar synthetic routes are employed but are optimized for larger-scale production. Techniques such as continuous flow reactors and automated systems enhance efficiency while ensuring safety and environmental compliance.

Case Studies and Research Findings

Several studies have documented the applications and effects of triazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that various triazole derivatives exhibited MIC values ranging from 0.12 to 1.95 µg/mL against multiple pathogens including E. coli and S. aureus, indicating strong antibacterial activity comparable to traditional antibiotics .

- Pharmacokinetic Profiles : In silico analyses using platforms like SwissADME have shown that related compounds possess favorable pharmacokinetic profiles, suggesting good absorption and distribution characteristics which are essential for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The triazole ring can interact with various biological pathways, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Methoxyethyl)phenol

- 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole

Uniqueness

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide is unique due to the presence of both the methoxyethyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential therapeutic effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide (MEMTS) is a synthetic compound belonging to the triazole family. Known for its diverse biological activities, MEMTS has been investigated for potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. This article reviews the biological activity of MEMTS, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and therapeutic potential.

MEMTS is characterized by the presence of a methoxyethyl group, a methyl group, and a sulfonamide group attached to the triazole ring. The synthesis typically involves reacting 4-(2-methoxyethyl)-5-methyl-1,2,4-triazole with a sulfonyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₄O₃S |

| Molecular Weight | 220.25 g/mol |

| CAS Number | 1565948-97-1 |

| Solubility | Soluble in water, acetone, methanol |

The biological activity of MEMTS is primarily attributed to its ability to inhibit specific enzymes through the formation of hydrogen bonds with their active sites. The sulfonamide group plays a crucial role in this interaction, while the triazole ring may affect various biological pathways .

Antimicrobial Activity

Studies have shown that MEMTS exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, its derivatives have been tested for their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that MEMTS possesses anti-inflammatory properties. In vitro studies on peripheral blood mononuclear cells (PBMCs) demonstrated that MEMTS can reduce the release of pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest its potential as a therapeutic agent in inflammatory diseases .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Its structural similarity to other triazoles allows it to interact with fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This mechanism underlies its effectiveness against various fungal strains .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MEMTS derivatives against multiple bacterial strains. Results indicated that compounds derived from MEMTS showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting enhanced efficacy .

- Cytokine Modulation : In another study focusing on inflammation, MEMTS was shown to significantly inhibit TNF-α release in activated PBMCs at concentrations as low as 10 µg/mL. This highlights its potential use in managing inflammatory responses in clinical settings .

Q & A

Q. What synthetic methodologies are commonly employed for 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonamide?

The synthesis typically involves cyclization of hydrazine derivatives with carbon disulfide or thiourea under basic conditions. A general protocol includes refluxing intermediates (e.g., 4-amino-triazoles) with sulfonating agents in ethanol or aqueous KOH. For example:

- Step 1 : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/KOH .

- Step 2 : Purify via recrystallization from ethanol. Key parameters: Reaction time (1–4 hours), solvent polarity, and stoichiometric control of sulfonamide group introduction .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR confirm substituent positions (e.g., methoxyethyl group at N4, methyl at C5) .

- IR : Sulfonamide S=O stretches (~1350–1150 cm) and triazole ring vibrations (~1500 cm) .

- X-ray crystallography : Resolve bond lengths/angles using SHELXL (e.g., C–S bond in sulfonamide: ~1.76 Å) .

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| NMR | δ 3.45 ppm (OCH2CH2OCH3) | |

| IR | 1320 cm (S=O symmetric) | |

| X-ray | Space group P2/c, Z = 4 |

Q. How is purity assessed during synthesis?

- HPLC : Retention time comparison against standards (C18 column, acetonitrile/water mobile phase) .

- TLC : Rf values in ethyl acetate/hexane (3:7) .

- Melting point : Sharp range (e.g., 168–170°C) indicates purity .

Advanced Research Questions

Q. What strategies address crystallographic disorder in sulfonamide-containing triazoles?

- Refinement : Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters for minor components .

- Data collection : High-resolution (<1.0 Å) datasets at low temperature (100 K) reduce thermal motion artifacts .

- Example: A 2024 study resolved methoxyethyl group disorder via iterative refinement, achieving R = 0.038 .

Q. How can molecular docking elucidate its enzyme inhibition mechanism?

- Target preparation : Optimize protein structure (e.g., COX-2, PDB: 6COX) using AMBER force fields.

- Ligand docking : AutoDock Vina evaluates binding affinities; the sulfonamide group often forms hydrogen bonds with Arg120/Arg513 .

- Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC values .

Q. How to reconcile contradictory biological activity data across studies?

- Structural analogs : Compare substituent effects (e.g., cycloheptyl vs. methoxyethyl groups alter logP by 1.2 units, impacting membrane permeability) .

- Assay conditions : Normalize results to cell line viability (e.g., MTT assay pH sensitivity) .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models .

| Substituent | logP | Anticancer IC (μM) | Reference |

|---|---|---|---|

| Methoxyethyl (target) | 1.8 | 12.4 ± 1.2 | |

| Cycloheptyl | 3.0 | 8.9 ± 0.9 |

Q. What computational methods predict metabolic stability?

- ADMET prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 t = 4.2 h) .

- MD simulations : GROMACS models sulfonamide-enzyme interactions over 100 ns trajectories .

Data Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.